5-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
Description
5-Methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a methoxy substituent at the 5-position of the benzothiazole core and a thiomorpholine-carbonyl-piperidine moiety at the 2-position.
Properties
IUPAC Name |
[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-23-14-4-5-16-15(11-14)19-18(25-16)21-6-2-3-13(12-21)17(22)20-7-9-24-10-8-20/h4-5,11,13H,2-3,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLWDAZXXAJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related benzothiazole and heterocyclic derivatives, focusing on substituents, synthesis, and inferred properties.
Structural and Functional Group Analysis
Key Observations :
- The target compound’s thiomorpholine-carbonyl-piperidine group distinguishes it from benzothiazole-thioether derivatives (e.g., compound 5c ), which prioritize sulfur-based linkages for reactivity.
- Compared to the benzimidazole-piperidine compound in , the target lacks a fused aromatic system (benzimidazole vs.
- The methoxy group at position 5 may enhance solubility compared to halogenated analogs (e.g., chloro-substituted compounds in ), though this requires experimental validation.
Toxicity and Handling
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